- Preparation of 6,7-dihydro-4h-pyrazolo[1,5-a]pyrazine indole-2-carboxamides active against the hepatitis B virus (HBV), World Intellectual Property Organization, , ,
Cas no 92991-89-4 (methyl (2E)-3-(2-bromophenyl)prop-2-enoate)
92991-89-4 structure
Product Name:methyl (2E)-3-(2-bromophenyl)prop-2-enoate
N.o CAS:92991-89-4
MF:C10H9BrO2
MW:241.081262350082
CID:752905
PubChem ID:11791330
Update Time:2024-10-26
methyl (2E)-3-(2-bromophenyl)prop-2-enoate Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Propenoic acid, 3-(2-bromophenyl)-, methyl ester, (2E)-
- methyl 3-(2-bromophenyl)prop-2-enoate
- 2-Propenoic acid, 3-(2-bromophenyl)-, methyl ester, (E)- (ZCI)
- Methyl (2E)-3-(2-bromophenyl)-2-propenoate (ACI)
- (E)-Methyl 3-(2-bromophenyl)-2-propenoate
- Methyl (E)-3-(2-bromophenyl)acrylate
- Methyl 2-bromocinnamate
- Methyl trans-2-bromocinnamate
- methyl (2E)-3-(2-bromophenyl)prop-2-enoate
- YIHZPTVKKKVMHT-VOTSOKGWSA-N
- EN300-1453753
- (2E)-3-(2-Bromophenyl)-2-propenoic acid, methyl ester
- Methyl (2E)-3-(2-bromophenyl)-2-propenoate
- 92991-89-4
- 102540-15-8
- 2-Propenoic acid, 3-(2-bromophenyl)-, methyl ester
- MFCD11111009
- Methyl3-(2-bromophenyl)acrylate
- Methyl 3-(2-bromophenyl)acrylate
- E76452
- (E)-Methyl 3-(2-bromophenyl)acrylate
- BS-24667
- AKOS017260102
- CS-0150954
- SCHEMBL2152932
- Methyl (E)-3-(2-bromophenyl)prop-2-enoate
-
- MDL: MFCD11111009
- Inchi: 1S/C10H9BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+
- Chave InChI: YIHZPTVKKKVMHT-VOTSOKGWSA-N
- SMILES: C(/C1C=CC=CC=1Br)=C\C(=O)OC
Propriedades Computadas
- Massa Exacta: 239.97859g/mol
- Massa monoisotópica: 239.97859g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 3
- Complexidade: 201
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.9
- Superfície polar topológica: 26.3Ų
methyl (2E)-3-(2-bromophenyl)prop-2-enoate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR955431-1g |
Methyl (E)-3-(2-bromophenyl)prop-2-enoate |
92991-89-4 | 96% | 1g |
£78.00 | 2025-02-20 | |
| Apollo Scientific | OR955431-5g |
Methyl (E)-3-(2-bromophenyl)prop-2-enoate |
92991-89-4 | 96% | 5g |
£306.00 | 2025-02-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TB745-50mg |
methyl (2E)-3-(2-bromophenyl)prop-2-enoate |
92991-89-4 | 96% | 50mg |
96.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TB745-1g |
methyl (2E)-3-(2-bromophenyl)prop-2-enoate |
92991-89-4 | 96% | 1g |
759.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TB745-200mg |
methyl (2E)-3-(2-bromophenyl)prop-2-enoate |
92991-89-4 | 96% | 200mg |
216.0CNY | 2021-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X08615-5g |
Methyl (2E)-3-(2-bromophenyl)prop-2-enoate |
92991-89-4 | 96% | 5g |
¥1459.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X08615-1g |
Methyl (2E)-3-(2-bromophenyl)prop-2-enoate |
92991-89-4 | 96% | 1g |
¥302.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X08615-250mg |
Methyl (2E)-3-(2-bromophenyl)prop-2-enoate |
92991-89-4 | 96% | 250mg |
¥77.0 | 2024-07-18 | |
| A2B Chem LLC | AC88647-100g |
(2E)-3-(2-Bromophenyl)-2-propenoic acid, methyl ester |
92991-89-4 | 96% | 100g |
$1968.00 | 2024-07-18 | |
| Aaron | AR0067KJ-5g |
2-Propenoic acid, 3-(2-bromophenyl)-, methyl ester, (2E)- |
92991-89-4 | 97% | 5g |
$212.00 | 2025-01-23 |
methyl (2E)-3-(2-bromophenyl)prop-2-enoate Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Dichloromethane ; overnight, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Methanesulfonic acid , tert-Butyl nitrite Catalysts: Palladium diacetate Solvents: Methanol , Dimethylformamide ; 167 min, 25 °C
1.2 Reagents: Triethylamine Solvents: Ethyl acetate
1.2 Reagents: Triethylamine Solvents: Ethyl acetate
Referência
- Multicomponent, flow diazotization/Mizoroki-Heck coupling protocol. Dispelling myths about working with diazonium salts, Chemistry - A European Journal, 2014, 20(22), 6603-6607
Método de produção 3
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Palladium (supported on sulfur-terminated gallium arsenide plate) Solvents: Acetonitrile ; 12 h, 100 °C; 100 °C → rt
Referência
- Development of a method for preparing a highly reactive and stable, recyclable and environmentally benign organopalladium catalyst supported on sulfur-terminated gallium arsenide(001): a three-component catalyst, {Pd}-S-GaAs(001), and its properties, Advanced Synthesis & Catalysis, 2006, 348(9), 1063-1070
Método de produção 4
Condições de reacção
1.1 Solvents: Dichloromethane ; 12 h, rt
Referência
- Preparation method of fluconazole aniline metabolite, China, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
Referência
- Highly diastereoselective radical cyclisations of chiral sulfinimines, Chemical Communications (Cambridge, 2013, 49(82), 9395-9397
Método de produção 6
Condições de reacção
1.1 Reagents: Zinc Solvents: Tetrahydrofuran
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Referência
- o-Bromophenylzinc compound: a readily available and efficient synthetic equivalent of o-phenylene 1-anion 2-cation, Tetrahedron Letters, 1998, 39(19), 3001-3004
Método de produção 7
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Palladium diacetate , (3aR,7aR)-Octahydro-1,3-bis(2-methylphenyl)-2H-benzimidazole-2-thione Solvents: Methanol ; 4 h, rt
Referência
- Synthesis of a Novel C2-Symmetric Thiourea and Its Application in the Pd-Catalyzed Cross-Coupling Reactions with Arenediazonium Salts under Aerobic Conditions, Organic Letters, 2004, 6(2), 221-224
Método de produção 8
Condições de reacção
1.1 Reagents: Pyridine Catalysts: Piperidine ; 2 - 6 h, reflux; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Referência
- Reduction of Electron-Deficient Alkenes Enabled by a Photoinduced Hydrogen Atom Transfer, Advanced Synthesis & Catalysis, 2021, 363(2), 558-564
Método de produção 9
Condições de reacção
1.1 Catalysts: Piperidine Solvents: Pyridine ; 2 - 6 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Referência
- Efficient reduction of electron-deficient alkenes enabled by a photoinduced hydrogen atom transfer, ChemRxiv, 2020, 1, 1-5
Método de produção 10
Condições de reacção
1.1 Reagents: Diisopropylethylamine Catalysts: Palladium (dibenzylideneacetone-containing complexes with diphenylhosphine-functionalized chloromethylated polystyrene) Solvents: Dimethylformamide , Toluene , Water ; 20 h, 100 °C; 100 °C → rt
Referência
- Mizoroki-Heck reactions of methyl acrylate in presence of a palladated rasta resin, Tetrahedron Letters, 2013, 54(32), 4207-4209
Método de produção 11
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Palladium (polystyrene-supported) Solvents: Dimethylformamide , Toluene , Water ; 20 h, 100 °C
Referência
- Reusable polystyrene-supported Pd catalyst for Mizoroki-Heck reactions with extremely low amounts of supported Pd, Organic & Biomolecular Chemistry, 2010, 8(21), 4834-4836
Método de produção 12
Condições de reacção
1.1 Catalysts: Benzenemethanamine, N,N-dibutyl-4-ethenyl-, polymer with ethenylbenzene and (4-e… (palladium complexes) Solvents: Dimethylformamide ; 20 h, 100 °C
Referência
- A bifunctional palladated rasta resin for Mizoroki-Heck reactions, Tetrahedron Letters, 2014, 55(31), 4331-4333
Método de produção 13
Condições de reacção
1.1 Reagents: Monopotassium phosphate Catalysts: Palladium Solvents: Ethanol , Water ; 1.5 h, 80 °C
Referência
- Remarkably facile Heck reactions in aqueous two-phase system catalyzed by reusable Pd/C under ligand-free conditions, Synthetic Communications, 2012, 42(7), 1059-1069
Método de produção 14
Condições de reacção
1.1 Solvents: Dichloromethane ; 12 h, rt
Referência
- Comprehensive evaluation of chiral penflufen metabolite (penflufen-3-hydroxy-butyl): Identification, synthesis, enantioseparation, toxicity and enantioselective metabolism, Ecotoxicology and Environmental Safety, 2023, 251,
Método de produção 15
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Methanol ; rt; rt → 70 °C; 3.5 h, 70 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referência
- Preparation of arylcyclopropylamine compounds useful for the treatment of breast cancer, United States, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Methanol ; rt; rt → 70 °C; 3.5 h, 70 °C → reflux
Referência
- Preparation of arylcyclopropylamine derivatives for use as antiparkinsonian agents, United States, , ,
Método de produção 17
Condições de reacção
1.1 Catalysts: Palladium (charcoal-supported) Solvents: Methanol ; 12 h, 25 °C
Referência
- Heck cross-coupling of aryldiazonium tetrafluoroborate with acrylates catalyzed by palladium on charcoal, Advanced Synthesis & Catalysis, 2008, 350(16), 2559-2565
Método de produção 18
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Palladium (diarylphosphinopolystyrene-supported) , Chlorobis(3-methylphenyl)phosphine (reaction products with Merrifield resin, palladium complex) Solvents: Acetonitrile ; 20 h, 80 °C
Referência
- Development of efficient and reusable diarylphosphinopolystyrene-supported palladium catalysts for C-C bond forming cross-coupling reactions, Advanced Synthesis & Catalysis, 2007, 349(7), 1150-1158
Método de produção 19
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 2 h, 50 °C
Referência
- Pd-catalyzed one-pot sequential unsymmetrical cross-coupling reactions of aryl/heteroaryl 1,2-dihalides, Organic & Biomolecular Chemistry, 2016, 14(27), 6487-6496
Método de produção 20
Condições de reacção
1.1 Catalysts: Piperidine Solvents: Pyridine ; 2 - 6 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Referência
- A Photocatalytic Regioselective Direct Hydroaminoalkylation of Aryl-Substituted Alkenes with Amines, Organic Letters, 2021, 23(14), 5383-5388
methyl (2E)-3-(2-bromophenyl)prop-2-enoate Raw materials
- Triethyl phosphonoacetate
- 3-Methoxy-3-oxopropanoic acid
- 2-Bromobenzenediazonium
- Borate(1-),tetrafluoro-
- 2-Bromobenzaldehyde
- (Carbomethoxymethylene)triphenylphosphorane
- 2-Bromocinnamic acid
- 2-Bromoiodobenzene
- methyl (2E)-3-iodoprop-2-enoate
methyl (2E)-3-(2-bromophenyl)prop-2-enoate Preparation Products
methyl (2E)-3-(2-bromophenyl)prop-2-enoate Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:92991-89-4)methyl (2E)-3-(2-bromophenyl)prop-2-enoate
Número da Ordem:A1221494
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 18:39
Preço ($):212
E- mail:sales@amadischem.com
methyl (2E)-3-(2-bromophenyl)prop-2-enoate Literatura Relacionada
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92991-89-4)methyl (2E)-3-(2-bromophenyl)prop-2-enoate
Pureza:99%
Quantidade:5g
Preço ($):212